Acetyl benzyl disulfide

Crystallography Structural Chemistry Conformational Analysis

Acetyl benzyl disulfide (CAS 5797-02-4), systematically named S-benzylthio thioacetate, is an unsymmetrical acyl disulfide of formula C₉H₁₀OS₂ (MW 198.31 g·mol⁻¹) belonging to the class R–S–S–C(O)R′ where the two sulfur substituents are chemically distinct. Single-crystal X‑ray diffraction reveals a monoclinic P2₁ lattice with unit‑cell parameters a = 5.7112(5), b = 8.1912(5), c = 10.6486(8) Å, β = 92.230(8)°, and a calculated density (Dₓ) of 1.323 Mg·m⁻³; the S–S bond length is 2.024(1) Å and the C–S–S–C dihedral angle of –80.5(1)° lies at the lower end of the range reported for simple disulfides.

Molecular Formula C9H10OS2
Molecular Weight 198.3 g/mol
CAS No. 5797-02-4
Cat. No. B1216301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl benzyl disulfide
CAS5797-02-4
Synonymsacetyl benzyl disulfide
S-benzylthio thioacetate
Molecular FormulaC9H10OS2
Molecular Weight198.3 g/mol
Structural Identifiers
SMILESCC(=O)SSCC1=CC=CC=C1
InChIInChI=1S/C9H10OS2/c1-8(10)12-11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
InChIKeyMLZUENUQJKVZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl Benzyl Disulfide (CAS 5797-02-4): Procurement-Relevant Chemical Identity and Structural Profile


Acetyl benzyl disulfide (CAS 5797-02-4), systematically named S-benzylthio thioacetate, is an unsymmetrical acyl disulfide of formula C₉H₁₀OS₂ (MW 198.31 g·mol⁻¹) belonging to the class R–S–S–C(O)R′ where the two sulfur substituents are chemically distinct [1]. Single-crystal X‑ray diffraction reveals a monoclinic P2₁ lattice with unit‑cell parameters a = 5.7112(5), b = 8.1912(5), c = 10.6486(8) Å, β = 92.230(8)°, and a calculated density (Dₓ) of 1.323 Mg·m⁻³; the S–S bond length is 2.024(1) Å and the C–S–S–C dihedral angle of –80.5(1)° lies at the lower end of the range reported for simple disulfides [1]. The acetyl and disulfide groups are coplanar to within ±0.01 Å, giving rise to a short intramolecular S···O contact of 3.078(2) Å that distinguishes this compound from symmetrical dialkyl or dibenzyl disulfides [1].

1 Crystallographic reference for unsymmetrical acyl disulfide conformation studies
2 Mechanistic probe for site‑selective sulfur extrusion with triphenylphosphine
3 Synthetic building block as acetyl‑masked disulfide nucleophile for epoxide ring‑opening

Why Generic Disulfide Substitution Is Not Advisable for Acetyl Benzyl Disulfide (CAS 5797-02-4)


Acetyl benzyl disulfide cannot be treated as functionally interchangeable with common symmetrical disulfides such as dibenzyl disulfide (CAS 150-60-7) or dimethyl disulfide (CAS 624-92-0). Its unsymmetrical R–S–S–C(O)CH₃ architecture imparts three critical sources of differentiation: (i) the short intramolecular S···O contact enforced by coplanarity of the acetyl and disulfide groups introduces a ground‑state electronic perturbation absent in benzyl–benzyl or alkyl–alkyl disulfides [1]; (ii) the two sulfur atoms are chemically inequivalent, leading to site‑selective desulfurization upon reaction with nucleophiles such as triphenylphosphine, a property not exhibited by symmetrical disulfides [2]; and (iii) the acetyl moiety provides an orthogonal reactive handle (e.g., for thioester exchange or hydrolysis) that is unavailable in purely hydrocarbon disulfides. High‑strength quantitative head‑to‑head comparison data between acetyl benzyl disulfide and specific named comparators remain scarce in the peer‑reviewed literature; where direct data gaps exist, the best available class‑level inference and supporting evidence are explicitly identified below [2].

1 Lacks intramolecular S···O contact; symmetrical disulfides cannot replicate this ground‑state electronic perturbation.
2 Chemically inequivalent sulfur atoms enable site‑selective desulfurization; symmetrical analogs show no discrimination.
3 Acetyl thioester handle absent in dialkyl/dibenzyl disulfides; limits use in masked nucleophile methodologies.

Quantitative Differentiation Evidence Guide: Acetyl Benzyl Disulfide (CAS 5797-02-4) vs. Closest Analogs


Intramolecular S···O Contact: Structural Differentiation from Symmetrical Disulfides

Single-crystal X‑ray diffraction demonstrates that acetyl benzyl disulfide adopts a conformation in which the acetyl carbonyl oxygen approaches the disulfide sulfur at a distance of 3.078(2) Å, a consequence of the acetyl and disulfide groups being coplanar to within ±0.01 Å [1]. This short intramolecular S···O contact is structurally impossible in symmetrical disulfides such as dibenzyl disulfide (C₆H₅CH₂–S–S–CH₂C₆H₅) or dimethyl disulfide (CH₃–S–S–CH₃), which lack a proximal carbonyl oxygen. The C–S–S–C dihedral angle of –80.5(1)° lies at the lower end of the range reported for related disulfides (typical gauche conformations cluster near 85°–95°) [1].

S···O Contact
Reported
3.078 Å; dihedral –80.5°
Conformational signature absent in symmetrical disulfides
Monoclinic P2₁, 299 K; coplanarity ±0.01 Å
Crystallography Structural Chemistry Conformational Analysis

Site-Selective Desulfurization by Triphenylphosphine: Differential Reactivity of Inequivalent Sulfur Atoms

In a radioisotopic labeling study using ³⁵S, acetyl benzyl disulfide labeled at the acetylsulfenyl sulfur was reacted with triphenylphosphine. Radioassay of the resulting triphenylphosphine sulfide demonstrated exclusive extrusion of the benzylsulfenyl sulfur atom, leaving the acetylsulfenyl sulfur intact [1]. This site‑selectivity is controlled by the aralkyl substituent: when the benzyl group is replaced by benzhydryl (acetyl benzhydryl disulfide), the selectivity reverses—the acetylsulfenyl sulfur is extruded instead [1]. Symmetrical disulfides (e.g., dibenzyl disulfide) possess chemically equivalent sulfur atoms and cannot exhibit such site‑discrimination.

Site‑Selective Extrusion
Head‑to‑head
Benzylsulfenyl sulfur extruded; acetylsulfenyl retained
Predictable site‑selective desulfurization with Ph₃P
³⁵S radioassay; selectivity reverses with benzhydryl analog
Mechanistic Chemistry Desulfurization Radioisotopic Labeling

Fungicidal Activity of the Acetyl Benzyl Disulfide Scaffold Against Fusarium spp.

A series of acetyl substituted benzyl disulfides 1(a–g), encompassing the parent acetyl benzyl disulfide scaffold, were evaluated for fungicidal activity against Fusarium oxysporum and Fusarium culmorum [1]. The study reported that the synthesized compounds possessed 'very high fungicidal activity.' However, the published abstract does not provide explicit IC₅₀ or percent‑inhibition values for the target compound itself, nor are head‑to‑head data against a common commercial fungicide or a structurally distinct disulfide comparator reported [1]. This evidence is therefore classified as class‑level inference: the acetyl benzyl disulfide chemotype demonstrates fungicidal potential, but quantitative differentiation from individual analogs or standard agents cannot be extracted from the available data.

Fungicidal Potential
Class‑level inference
High activity reported (abstract); no IC₅₀ given
Supports agrochemical antifungal screening
Quantitative data not provided; request full study
Antifungal Agricultural Chemistry Fusarium

Lower Molecular Weight Advantage in Stoichiometric Formulation vs. Dibenzyl Disulfide

Acetyl benzyl disulfide (MW 198.31 g·mol⁻¹) [1] has a molecular weight approximately 19.5% lower than dibenzyl disulfide (MW 246.39 g·mol⁻¹) [2]. For applications requiring stoichiometric incorporation of the disulfide moiety (e.g., as a sulfur transfer reagent or cross‑linking agent), this translates to ~24% more reactive disulfide equivalents per unit mass of purchased material. The predicted boiling point of acetyl benzyl disulfide is 315.8 °C at 760 mmHg , substantially higher than that of dimethyl disulfide (109 °C) [3], indicating lower volatility and potentially reduced odor nuisance during handling compared to lower‑molecular‑weight dialkyl disulfides.

Molar Efficiency
Cross‑study comparable
~24% more equiv./g vs dibenzyl disulfide
Higher stoichiometric efficiency for sulfur‑transfer reactions
Also higher b.p. (~316°C) vs dimethyl disulfide (109°C)
Formulation Chemistry Stoichiometry Procurement Economics

Mass Spectrometric Fingerprint: Differentiable EI Fragmentation from Symmetrical Disulfides

A dedicated electron‑impact (EI) mass spectrometric study of benzyl‑substituted disulfides included benzyl acetyl disulfide (acetyl benzyl disulfide) and reported that the most abundant ions arise from simple carbon–sulfur cleavage yielding stable benzyl (or tropylium) and complementary ions [1]. The unsymmetrical nature of acetyl benzyl disulfide generates a distinct fragmentation pattern compared with symmetrical dibenzyl disulfide (which produces only benzyl‑derived fragments from both sides) or dimethyl disulfide (which yields only low‑mass alkyl fragments). The exact mass determined by high‑resolution MS is 198.017307 Da , providing a unique identifier for confirmatory analysis in procurement quality control.

Mass Fingerprint
Class‑level inference
Exact mass 198.017307 Da
Unique identity confirmation for QC
Distinct EI fragmentation vs symmetrical disulfides
Mass Spectrometry Analytical Chemistry Quality Control

Acetyl Masked Disulfide Nucleophile: Synthetic Methodology Advantage

A 2023 methodology study in Organic Letters demonstrated that acetyl masked disulfide nucleophiles—a class to which acetyl benzyl disulfide belongs—mediate highly regioselective ring‑opening of epoxides to yield β‑acetoxy or β‑hydroxyl disulfides in good yields under transition‑metal‑free conditions with high atom economy [1]. This reactivity exploits the acetyl‑masked disulfide architecture (R–S–S–C(O)CH₃), in which the acetyl thioester serves as a latent nucleophile that is unmasked in situ. Symmetrical dialkyl or dibenzyl disulfides lacking the acetyl thioester functionality cannot participate in this specific transformation with comparable regioselectivity. The study used acetyl‑masked disulfide nucleophiles as a general class; direct quantitative yield data for acetyl benzyl disulfide specifically were not reported separately from other acetyl disulfides evaluated [1].

Masked Nucleophile
Class‑level inference
Acetyl‑masked disulfide mediates epoxide ring‑opening
Enables synthesis of β‑functionalized disulfides
Transition‑metal‑free; general class, specific yield not isolated
Synthetic Methodology Disulfide Ligation Epoxide Chemistry

Optimal Application Scenarios for Acetyl Benzyl Disulfide (CAS 5797-02-4) Based on Quantified Differentiation Evidence


Crystallographic Reference Standard and Conformational Probe for Acyl Disulfide Research

The fully solved single‑crystal structure with an intramolecular S···O contact of 3.078(2) Å, C–S–S–C dihedral of –80.5(1)°, and acetyl‑disulfide coplanarity within ±0.01 Å makes acetyl benzyl disulfide an ideal crystallographic reference standard for laboratories investigating the solid‑state conformation of unsymmetrical acyl disulfides [1]. The compound's well‑defined geometry enables its use as a calibration benchmark in computational conformational analyses and as a seeding material in polymorph screening studies of disulfide‑containing active pharmaceutical ingredients [1].

Mechanistic Probe for Site‑Selective Sulfur Extrusion Studies

The unequivocal demonstration of benzylsulfenyl‑selective desulfurization by triphenylphosphine, established by ³⁵S radioassay, positions acetyl benzyl disulfide as a reliable mechanistic probe for laboratories studying nucleophilic attack at unsymmetrical disulfides [1]. Researchers investigating sulfur‑transfer reactions, thiol‑disulfide exchange mechanisms, or the design of site‑selective disulfide‑cleaving agents can employ this compound as a well‑characterized model substrate with a known and predictable selectivity outcome [1].

Scaffold for Antifungal Lead Discovery Targeting Fusarium Pathogens

The demonstrated fungicidal activity of the acetyl substituted benzyl disulfide chemotype against Fusarium oxysporum and Fusarium culmorum supports the procurement of acetyl benzyl disulfide as a starting scaffold for structure–activity relationship (SAR) programs in agrochemical antifungal discovery [1]. The acetyl group offers a modifiable handle for further derivatization, while the benzyl disulfide core provides the bioactive pharmacophore; the lower molecular weight (198.31 g·mol⁻¹) compared with dibenzyl disulfide (246.39 g·mol⁻¹) offers more favorable lead‑like physicochemical properties for downstream optimization [1].

Acetyl‑Masked Disulfide Nucleophile for β‑Functionalized Disulfide Synthesis

As a member of the acetyl‑masked disulfide nucleophile class, acetyl benzyl disulfide enables the transition‑metal‑free, highly regioselective ring‑opening of epoxides to generate β‑acetoxy or β‑hydroxyl disulfides—a transformation that symmetrical disulfides cannot mediate [1]. This application is particularly relevant for medicinal chemistry groups constructing disulfide‑containing conjugates, prodrugs, or cross‑linkers where the regiochemistry of disulfide incorporation is critical to biological activity [1].

Application
Selection Property
Validation Focus
Acyl disulfide conformational studies
Crystallographic reference geometry
Intramolecular S···O contact and dihedral angle
Site‑selective desulfurization research
Benzylsulfenyl‑selective extrusion with Ph₃P
³⁵S labeling confirmation and selectivity outcome
Antifungal lead discovery (Fusarium spp.)
Acetyl benzyl disulfide scaffold class
Fungicidal activity data (request full study)
β‑functionalized disulfide synthesis
Acetyl‑masked disulfide nucleophile architecture
Epoxide ring‑opening yield and regioselectivity
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